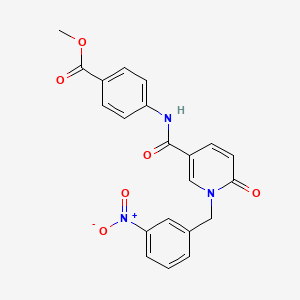

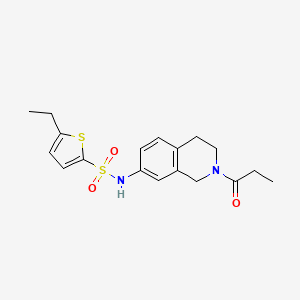

![molecular formula C12H15Cl2FN4 B2815298 3-(2-fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride CAS No. 2230799-32-1](/img/structure/B2815298.png)

3-(2-fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to a class of organic compounds known as triazolopyridines . These are aromatic compounds containing a triazolo ring fused to a pyridine ring. The triazolo ring is a five-membered aromatic heterocycle made up of two carbon atoms and three nitrogen atoms .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through a multi-step reaction sequence . For instance, pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been synthesized as novel CDK2 inhibitors .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazolo ring fused to a pyridine ring. The fluorophenyl group is likely attached to the triazolo ring .Scientific Research Applications

Anticancer Activity

Research indicates that fluorinated 1,2,4-triazolo derivatives exhibit significant antiproliferative activity against various cancer cell lines, including breast, colon, and lung cancers. The incorporation of fluorine into the aryl fragment enhances the compound's biological activity, with specific derivatives demonstrating the highest antiproliferative effects, suggesting a non-DHFR mechanism for cancer inhibition (Dolzhenko et al., 2008). Additionally, some halogen-containing 1,2,4-triazolo-1,3,4-thiadiazines have been synthesized and shown antibacterial and anticancer screening potential, indicating their utility as promising candidates for cancer therapy (Holla et al., 2001).

Antimicrobial and Antitumor Properties

New 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities, with some demonstrating good to moderate effects against various microorganisms. This suggests their potential as antimicrobial agents (Bektaş et al., 2007). Moreover, other studies on fused 1,2,4-triazole derivatives carrying a 2,4-dichloro-5-fluorophenyl moiety have shown that they exhibit moderate to excellent antitumor activity against a panel of cancer cell lines, highlighting their significance in developing new cancer treatments (Bhat et al., 2009).

Electroluminescent and Fluorophoric Applications

Certain [1,2,4]-triazolo[4,3-a]-pyridine derivatives have been utilized as bipolar red host materials in red phosphorescent organic light-emitting diodes (PhOLEDs). These materials exhibit high triplet energy and appropriate HOMO and LUMO energy levels, enabling efficient charge transportation and significant electroluminescent performance, making them valuable in the field of optoelectronics (Kang et al., 2017). Furthermore, novel blue fluorophores based on an 8-azapurine core, including triazolo[4,5-d]pyrimidin-5-ones, have been synthesized, displaying good absorption and emission in the blue region, suggesting their potential use in fluorescence imaging and materials science (Eltyshev et al., 2018).

Future Directions

properties

IUPAC Name |

3-(2-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN4.2ClH/c13-10-4-2-1-3-9(10)12-16-15-11-6-5-8(14)7-17(11)12;;/h1-4,8H,5-7,14H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOBKPUCNKGWLEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NN=C(N2CC1N)C3=CC=CC=C3F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2FN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-N~4~-(2-methylphenyl)-N~6~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2815216.png)

![2,6-Dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde](/img/structure/B2815217.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2815218.png)

![1-[4-(Quinazolin-4-ylamino)phenyl]azetidin-2-one](/img/structure/B2815222.png)

![N-(3,4-dimethoxyphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2815230.png)

![9-(4-Phenylpiperazino)-8-(phenylsulfonyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinoline](/img/structure/B2815235.png)

![3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyridazin-4(1H)-one](/img/structure/B2815237.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2815238.png)